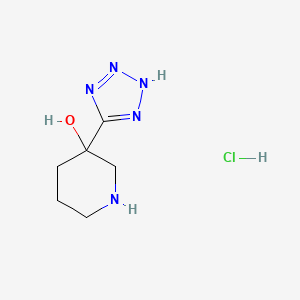
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in various solvents, including water and acetonitrile .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions . Microwave-assisted synthesis is another method used to enhance reaction rates and yields . These methods are advantageous due to their cost-effectiveness, simplicity, and high efficiency.
化学反应分析
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and zinc salts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso compounds, while reduction can yield amine derivatives .
科学研究应用
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to specific active sites on enzymes . This binding can inhibit enzyme activity or alter metabolic pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride
- 4-(diphenylmethoxy)-1-[3-(1H-1,2,3,4-tetrazol-5-yl)propyl]piperidine
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is unique due to its specific structure, which combines the tetrazole ring with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C6H12ClN5O |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
3-(2H-tetrazol-5-yl)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H11N5O.ClH/c12-6(2-1-3-7-4-6)5-8-10-11-9-5;/h7,12H,1-4H2,(H,8,9,10,11);1H |
InChI 键 |
LOTHKIRAQBAKEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)(C2=NNN=N2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
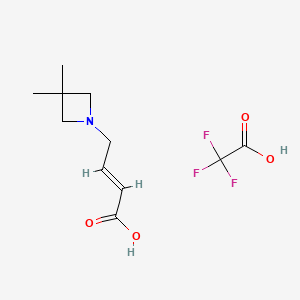
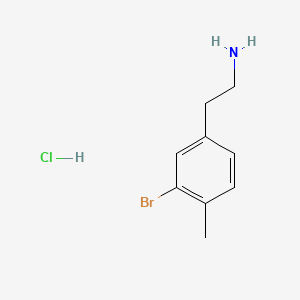
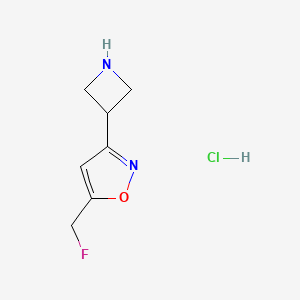
![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)
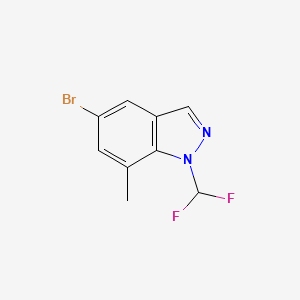
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
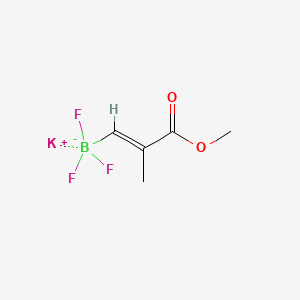
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)
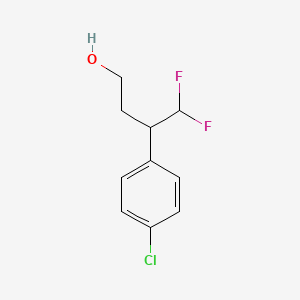
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)

